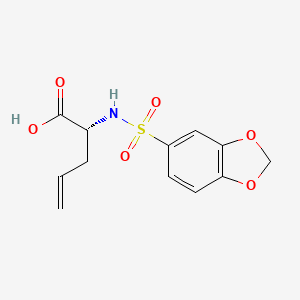
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, also known as BDP-9066, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid works by inhibiting the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to a decrease in the activity of these enzymes, which in turn leads to the inhibition of cell growth, induction of apoptosis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. These effects have been observed in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are various future directions for the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid, including the development of more efficient synthesis methods, the study of its potential applications in other areas of research, and the investigation of its potential toxicity and side effects. Additionally, the study of (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid in combination with other compounds may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid can be synthesized using different methods, one of which involves the reaction of (R)-4-bromo-3-hydroxybutyric acid with 1,3-benzodioxole-5-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid. Other methods include the use of different starting materials and reagents.
Applications De Recherche Scientifique
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its potential neuroprotective effects. Inflammation is another area where (2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid has been studied for its anti-inflammatory properties.
Propriétés
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-ylsulfonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-2-3-9(12(14)15)13-20(16,17)8-4-5-10-11(6-8)19-7-18-10/h2,4-6,9,13H,1,3,7H2,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKRSWCXWCZRNL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)
